N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide
CAS No.: 2034210-43-8
Cat. No.: VC4545292
Molecular Formula: C16H14BrNO3
Molecular Weight: 348.196
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034210-43-8 |
|---|---|
| Molecular Formula | C16H14BrNO3 |
| Molecular Weight | 348.196 |
| IUPAC Name | N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide |
| Standard InChI | InChI=1S/C16H14BrNO3/c1-10(18-16(19)14-6-7-15(17)21-14)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10H,8H2,1H3,(H,18,19) |
| Standard InChI Key | DSARCBAHOVLAIP-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(O3)Br |
Introduction
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide is a complex organic compound with a molecular formula of C16H14BrNO3 and a molecular weight of 348.19 g/mol . This compound features a benzofuran moiety linked to a furan ring through a propan-2-yl chain, with an amide functional group attached to the furan ring. Its unique structure suggests potential biological activities, making it a candidate for further research in medicinal chemistry and pharmacology.
Synthesis Methods
The synthesis of N-[1-(1-Benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide can involve several steps, including nucleophilic substitutions and coupling reactions. The presence of the bromine atom on the furan ring allows for versatile synthetic pathways, such as palladium-catalyzed coupling reactions or nucleophilic displacement reactions. Additionally, the amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Biological Activities and Potential Applications
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide and its structural analogs have shown promise in various biological activities:
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(1-(1-Benzofuran-2-yl)propan-2-yl)-5-bromofuran-2-carboxamide | C16H14BrNO3 | Contains benzofuran and furan rings with an amide group. |
| N-(1-(1H-imidazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide | Not specified | Contains an imidazole ring instead of benzofuran. |
| N-(4-methylphenyl)-5-bromofuran-2-carboxamide | Not specified | Lacks the benzofuran structure; simpler aromatic system. |
| 5-Bromo-N-(benzothiazol-2-yl)-furan-2-carboxamide | Not specified | Incorporates a benzothiazole moiety; different electronic properties. |
Research Findings and Future Directions
Research on N-[1-(1-Benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide is ongoing, with preliminary studies indicating potential interactions with specific enzyme targets related to inflammation and cancer cell proliferation. Further investigation into its pharmacological properties and biological activities is warranted to fully explore its therapeutic potential.
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